

Physicochemical Properties of 4-(4-Methylated Piperidinyl)Morpholine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Methylpiperidin-4-yl)morpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-methylated piperidinyl)morpholine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the favorable pharmacological profiles often associated with the morpholine and piperidine scaffolds. Understanding their physicochemical characteristics is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing their formulation and delivery.

This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visual representations of experimental workflows.

Quantitative Physicochemical Data

The following tables summarize important computed physicochemical properties for representative 4-(4-methylated piperidinyl)morpholine derivatives. These values are critical for early-stage drug discovery and lead optimization.

Table 1: Computed Physicochemical Properties of **4-(4-Methylpiperidin-4-yl)morpholine**

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ N ₂ O	ChemScene[1]
Molecular Weight	184.28 g/mol	PubChem[2]
Topological Polar Surface Area (TPSA)	24.5 Å ²	ChemScene[1]
Calculated logP (cLogP)	1.3043	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Hydrogen Bond Acceptors	3	ChemScene[1]
Rotatable Bonds	1	ChemScene[1]

Table 2: Computed Physicochemical Properties of 4-(Piperidin-4-ylmethyl)morpholine

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ N ₂ O	PubChem[2]
Molecular Weight	184.28 g/mol	PubChem[2]
Topological Polar Surface Area (TPSA)	24.5 Å ²	PubChem[2]
Calculated logP (XLogP3)	0.2	PubChem[2]
Hydrogen Bond Donors	1	PubChem[2]
Hydrogen Bond Acceptors	3	PubChem[2]
Rotatable Bonds	2	PubChem[2]

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental protocols applicable for the determination of key physicochemical properties of 4-(4-methylated piperidinyl)morpholine derivatives.

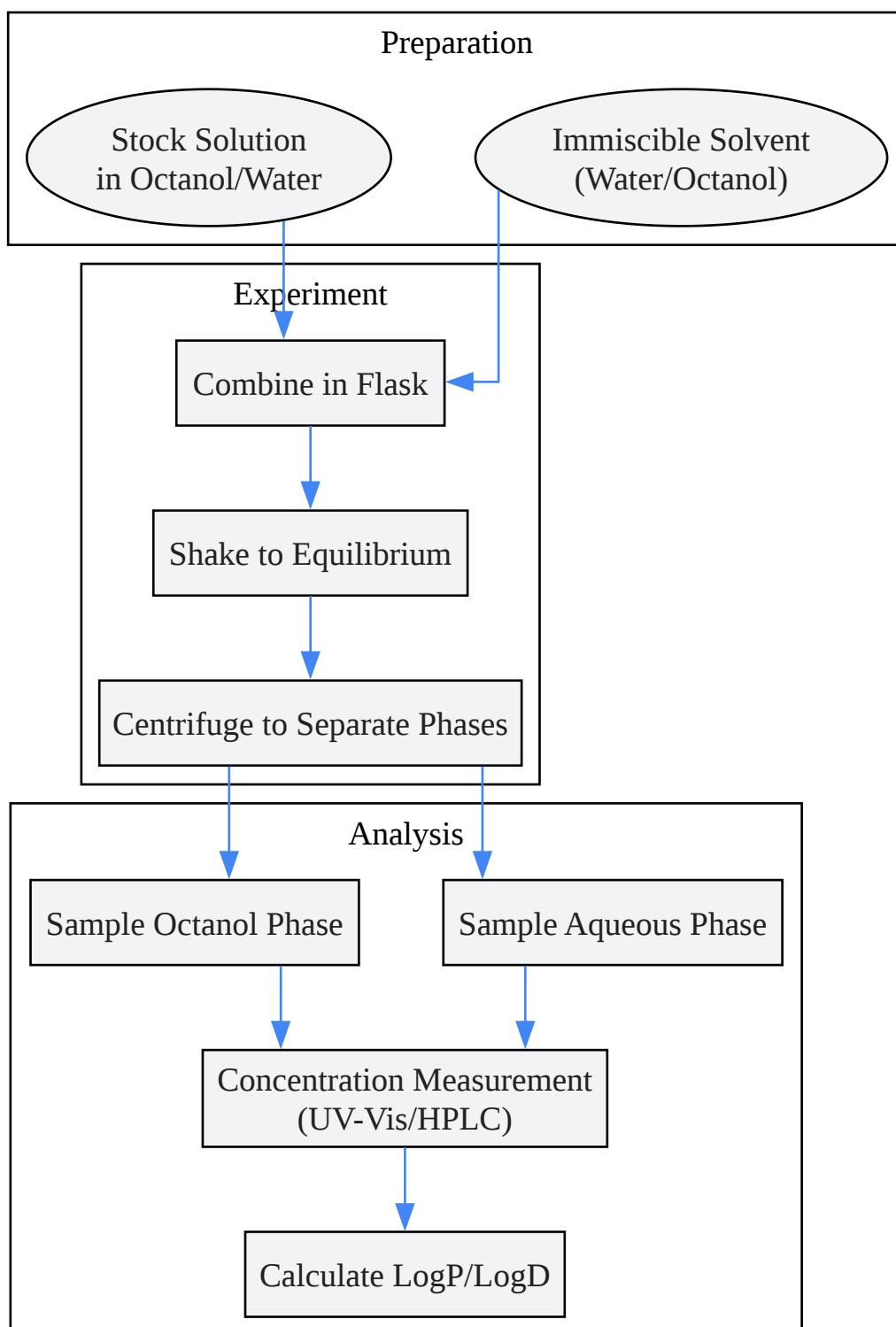
Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter influencing a drug's membrane permeability and overall ADME profile.^{[3][4][5]} The octanol-water partition coefficient (LogP for neutral compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the most common measures of lipophilicity.

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.^[6]

- Protocol:
 - Prepare a stock solution of the test compound in either n-octanol or water.
 - Add a known volume of the stock solution to a flask containing a pre-determined volume of the second, immiscible solvent (water or n-octanol, respectively).
 - The flask is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
 - The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.



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Shake-Flask Method for LogP/LogD Determination.

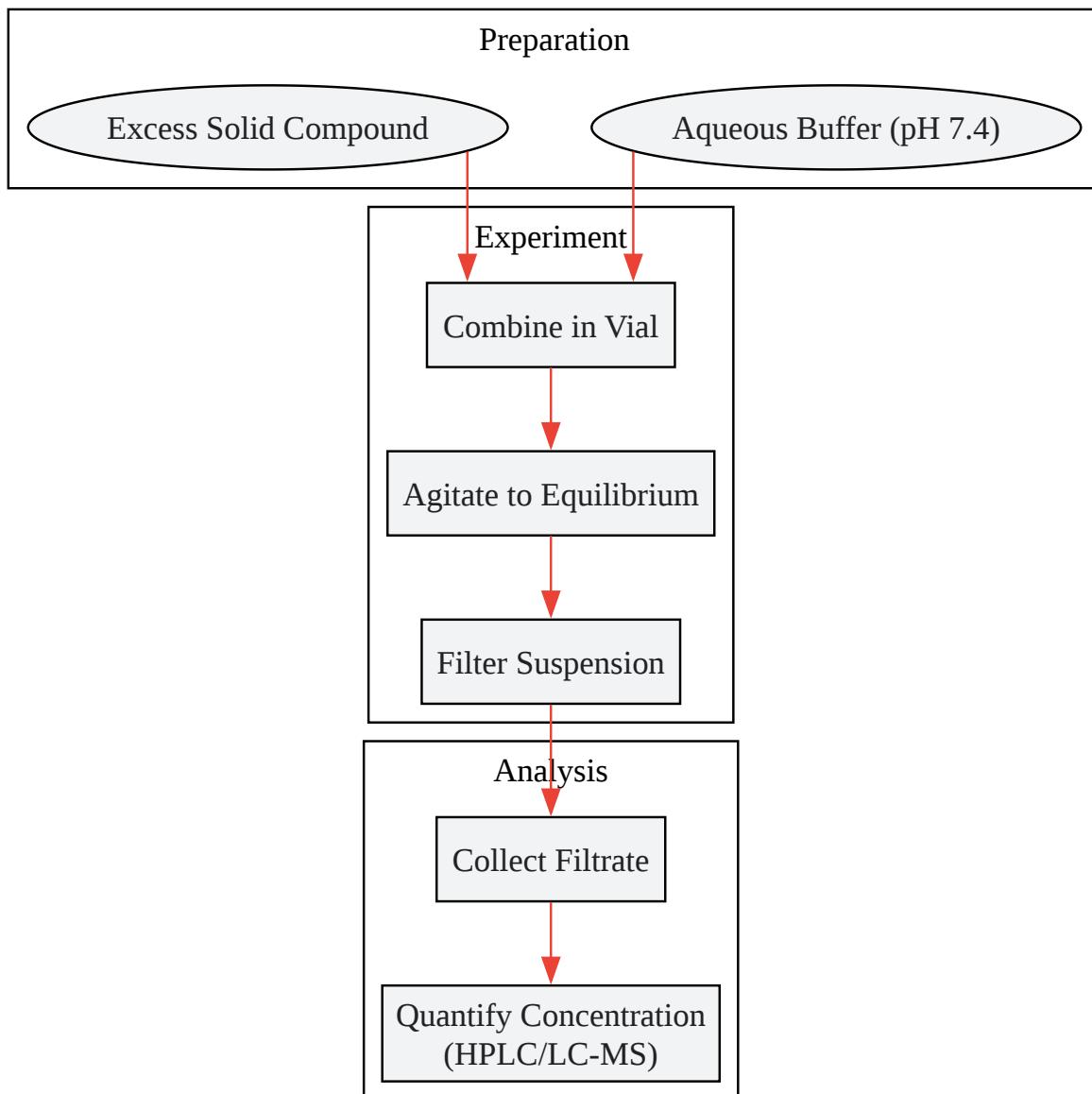
Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and bioavailability.[\[7\]](#)

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

- Protocol:
 - An excess amount of the solid test compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
 - The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.
 - The resulting suspension is filtered to remove the undissolved solid.
 - The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, LC-MS).



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Thermodynamic Solubility Determination Workflow.

Determination of Ionization Constant (pKa)

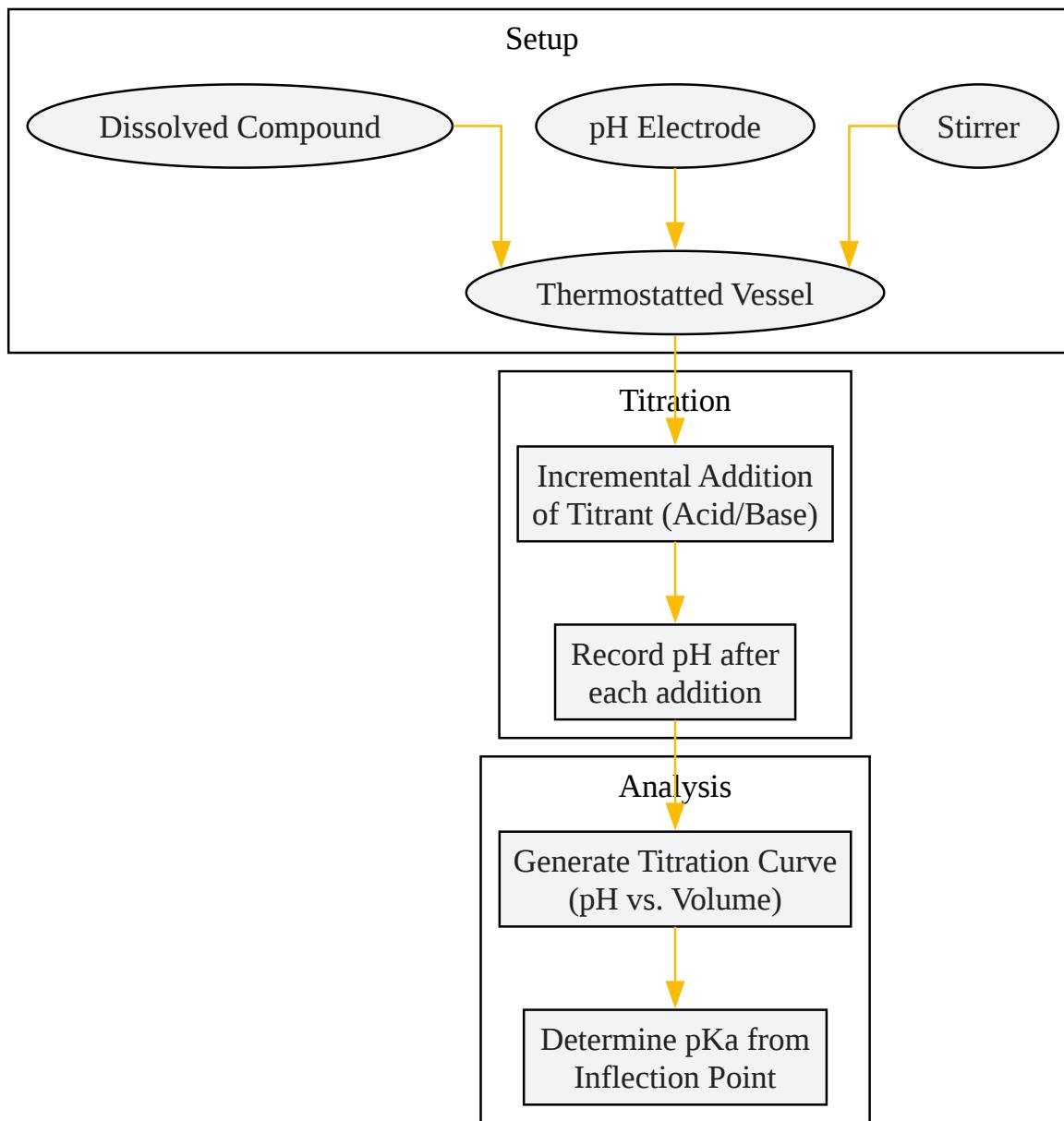
The pKa of a molecule influences its solubility, lipophilicity, and interaction with biological targets at different pH values.

Potentiometric Titration

This is a classic and accurate method for pKa determination.

- Protocol:

- A precise amount of the test compound is dissolved in a known volume of water or a water-co-solvent mixture.
- The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.
- A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve (pH versus volume of titrant added) is generated.
- The pKa is determined from the inflection point of the titration curve or by analyzing the Henderson-Hasselbalch equation.



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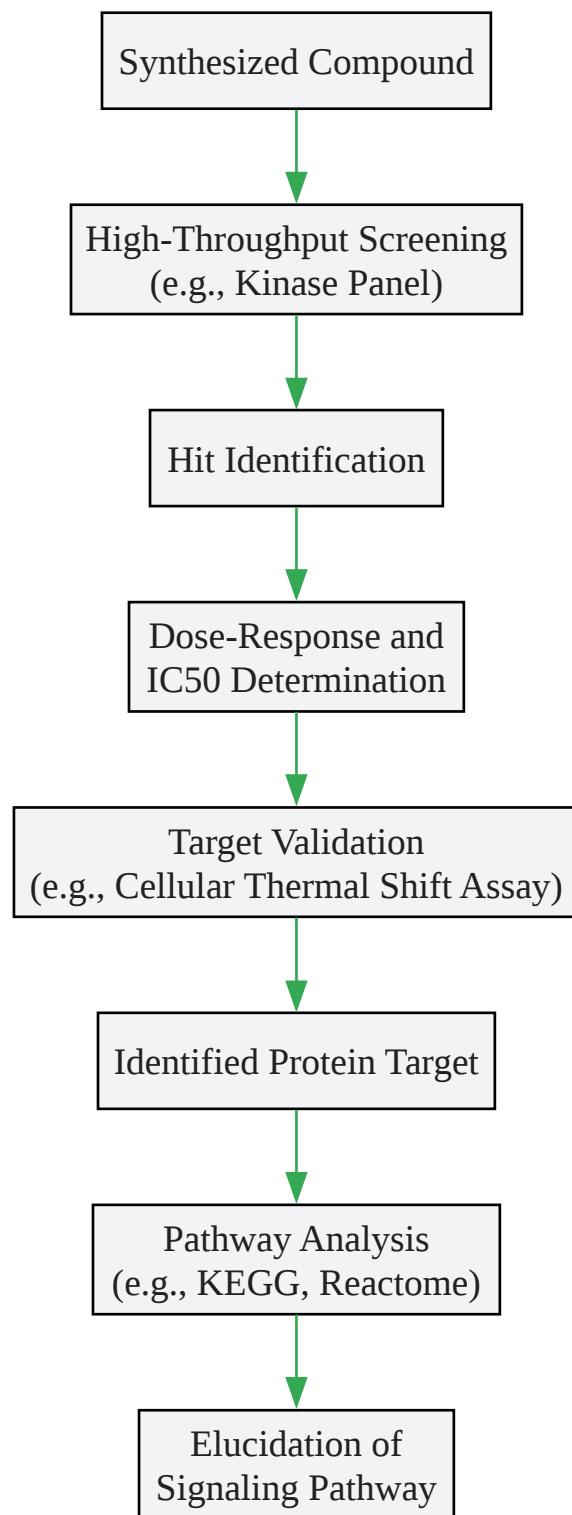
Potentiometric Titration for pKa Determination.

Signaling Pathways and Biological Context

While specific signaling pathways for 4-(4-methylated piperidinyl)morpholine derivatives are not extensively documented in the public domain, the morpholine and piperidine moieties are present in numerous biologically active compounds. For instance, morpholine derivatives have

been investigated as inhibitors of various kinases, such as PI3K and mTOR, which are crucial nodes in cell signaling pathways regulating growth, proliferation, and survival.

Further research into the biological targets of novel 4-(4-methylated piperidinyl)morpholine derivatives would be necessary to elucidate their specific mechanisms of action and associated signaling pathways. A general workflow for target identification and pathway analysis is presented below.



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General Workflow for Target Identification and Pathway Analysis.

Conclusion

The physicochemical properties of 4-(4-methylated piperidinyl)morpholine derivatives are fundamental to their potential as therapeutic agents. The data and protocols presented in this guide offer a foundational understanding for researchers in the field of drug discovery and development. Accurate experimental determination of these properties is a critical step in the journey from a synthesized compound to a viable drug candidate.

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